molecular formula C14H9ClO3 B1422169 2-Chloro-5-(3-formylphenyl)benzoic acid CAS No. 1261983-94-1

2-Chloro-5-(3-formylphenyl)benzoic acid

Cat. No.: B1422169
CAS No.: 1261983-94-1
M. Wt: 260.67 g/mol
InChI Key: IADQEJMDRPXFOK-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-formylphenyl)benzoic acid is an organic compound characterized by its molecular formula C14H9ClO3. This compound features a benzene ring substituted with a chloro group at the 2-position and a formyl group at the 3-position of another benzene ring, which is further connected to a carboxylic acid group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-5-(3-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQEJMDRPXFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688885
Record name 4-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-94-1
Record name 4-Chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-formylphenyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction can yield alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-(3-formylphenyl)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the synthesis of drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(3-formylphenyl)benzoic acid exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets. The molecular targets and pathways involved can vary, but often include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

2-Chloro-5-(3-formylphenyl)benzoic acid is similar to other compounds with benzene rings substituted with various functional groups. Some similar compounds include:

  • 3-Formylphenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.

  • 4-Formylphenylboronic Acid: Another boronic acid derivative with similar applications.

  • 2-Chloro-5-formylphenylboronic Acid: A boronic acid derivative with a similar structure.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to undergo various reactions and serve as an intermediate in multiple synthesis pathways makes it a valuable compound in scientific research and industry.

Biological Activity

2-Chloro-5-(3-formylphenyl)benzoic acid, with the molecular formula C14_{14}H9_9ClO3_3, is a benzoic acid derivative characterized by a chloro group and a formyl group. This compound has garnered attention due to its potential biological activities, which are significant in medicinal chemistry and pharmacology.

Chemical Structure

The structural representation of this compound can be denoted as follows:

  • IUPAC Name : 4-chloro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
  • SMILES Notation : C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C=O
  • Molecular Weight : Approximately 260.68 g/mol

Biological Activity Overview

Compounds related to benzoic acids often exhibit diverse biological activities. The biological activities of this compound may include:

  • Antimicrobial Properties : Some studies suggest that benzoic acid derivatives can inhibit bacterial growth, potentially making this compound useful in treating infections.
  • Antitumor Activity : Preliminary research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into the antitumor potential of this specific compound.
  • Enzyme Inhibition : The structure suggests possible interactions with various enzymes, which could lead to therapeutic applications in enzyme-related disorders.

The mechanism of action for this compound is hypothesized based on its structural features:

  • Electrophilic Character : The presence of the chloro and formyl groups may enhance the electrophilic nature of the compound, allowing it to react with nucleophiles in biological systems.
  • Interaction with Proteins : It may form covalent bonds with active site residues in target proteins, potentially inhibiting their function.

Case Studies and Research Findings

Research studies have explored the biological activities of benzoic acid derivatives, including:

  • Study on Antimicrobial Effects : A study published in Journal of Antibiotics examined a series of benzoic acid derivatives, revealing that compounds with similar structures to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain benzoic acid derivatives exhibited dose-dependent cytotoxicity. While specific data for this compound is limited, its structural similarity suggests potential antitumor effects .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, the following table summarizes structural features and potential activities:

Compound NameStructural FeaturesUnique Attributes
5-Chloro-3-(2-formylphenyl)benzoic acidSimilar molecular formulaDifferent position of formyl group
4-Chloro-3-(4-formylphenyl)benzoic acidDifferent substitution patternPotentially different biological activity
4-Bromo-3-(3-formylphenyl)benzoic acidBromine instead of chlorineVarying reactivity due to halogen type

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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